molecular formula C14H9NO3 B1271716 4-(4-Cyanophenoxy)benzoic acid CAS No. 50793-29-8

4-(4-Cyanophenoxy)benzoic acid

Cat. No. B1271716
CAS RN: 50793-29-8
M. Wt: 239.23 g/mol
InChI Key: JBBCZYHRHADVJB-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various liquid crystal materials. It is related to a family of benzoic acid derivatives that have been extensively studied due to their applications in liquid crystal technology and other fields. The compound is characterized by the presence of a cyanophenoxy group attached to the benzoic acid core, which influences its physical and chemical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, starting from simple precursors such as phenols or acetates. For instance, a series of liquid crystal intermediates, which may include compounds similar to 4-(4-Cyanophenoxy)benzoic acid, were synthesized from 4-phenylphenol through a sequence of reactions including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction . Another related compound, 4-hydroxy[1-13C]benzoic acid, was synthesized from sodium [2-13C]acetate through a base-catalyzed condensation followed by several other steps . These methods highlight the complexity and versatility of synthetic routes available for such benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their liquid crystalline properties. For example, the crystal and molecular structure of a related compound, 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, was determined by X-ray analysis, revealing a dimeric association unusual for mesogens exhibiting nematic and smectic phases . Similarly, the molecular and crystal structures of a series of 4-(ω-Cyanoalkyloxy)Benzoic Acids were determined by single-crystal X-ray diffractometry, showing different conformations and packing arrangements influenced by the length of the alkoxy chain .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including esterification, amidation, and polymerization. For instance, poly[4-(4-hydroxyphenoxy) benzoic acid] was prepared by the bulk polycondensation of its acetoxy derivative . The azo-benzoic acids, which are structurally related, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, demonstrating the dynamic behavior of these compounds in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Cyanophenoxy)benzoic acid and its derivatives are influenced by their molecular structure. For example, the thermal behavior of poly[4-(4-hydroxyphenoxy) benzoic acid] is affected by the presence of ether units, which increase the flexibility of the polymer chain and lower the nematic/isotropic phase transition temperature compared to poly(4-hydroxybenzoic acid) . The solubility and phase transition temperatures of these compounds are critical parameters for their application in liquid crystal displays and other devices.

Scientific Research Applications

1. Liquid Crystal Research

4-(4-Cyanophenoxy)benzoic acid has been studied for its role in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant in the field of liquid crystals research (Alaasar & Tschierske, 2019).

2. Crystal and Molecular Structures

Research has delved into the crystal and molecular structures of derivatives of 4-(4-Cyanophenoxy)benzoic acid. The studies include analyzing the molecular structures and crystal formation of various compounds related to this acid, which contributes to our understanding of molecular interactions and packing arrangements (Zugenmaier, Bock, & Schacht, 2003).

3. Synthesis of Liquid Crystal Intermediates

4-(4-Cyanophenoxy)benzoic acid is used in the synthesis of liquid crystal intermediates. These intermediates are crucial for the development of ferroelectric and antiferroelectric liquid crystals, highlighting its importance in advanced material science (Qing, 2000).

4. Enzymatic Oxidative Polymerization

Studies have shown that 4-(4-Cyanophenoxy)benzoic acid-related compounds can be used in enzymatic oxidative polymerization processes. This application is crucial in the development of polymers with specific characteristics and can be a green alternative to traditional chemical polymerization methods (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

5. Photovoltaic Performance

Research into organic dyes for dye-sensitized solar cells (DSSCs) has incorporated the use of compounds similar to 4-(4-Cyanophenoxy)benzoic acid. These studies are essential for improving the efficiency and performance of photovoltaic devices, thereby contributing to advancements in renewable energy technologies (Gupta, Armel, Xiang, Bilić, & Evans, 2015).

Safety And Hazards

4-(4-Cyanophenoxy)benzoic acid may cause skin irritation and serious eye damage. Prolonged or repeated exposure, if inhaled, can cause damage to organs . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

4-(4-cyanophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCZYHRHADVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366855
Record name 4-(4-cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenoxy)benzoic acid

CAS RN

50793-29-8
Record name 4-(4-cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold solution of 4-(4-cyano-phenoxy)-benzaldehyde (2.0 g, 8.9 mmol) in acetone (10 mL), the Jone's reagent (7 mL) was added slowly drop wise until reaction completes. Acetone was removed completely and diluted with water. The mixture was extracted with ethyl acetate. the combined organic layers were dried over anhydrous sodium sulphate and concentrated to get the title compound (1.5 g, 70%)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

The solution of tert-butyl 4-(4-cyanophenoxy)benzoate (80 mg, 0.27 mmol) in dichloromethane: trifluoroacetic acid (4:1, 3 mL) was stirred overnight at room temperature. The solvent was evaporated in vacuo to give 4-(4-cyanophenoxy)benzoic acid (45 mg, 70%). LRMS (M+H+) m/z: calcd 239.06. found 239.
Name
tert-butyl 4-(4-cyanophenoxy)benzoate
Quantity
80 mg
Type
reactant
Reaction Step One
Name
dichloromethane trifluoroacetic acid
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxybenzoic acid (3.50 g, 25 mmol), 4-fluorobenzonitrile (3.00 g, 35 mmol), and powdered K2CO3 (6.80 g, 49 mmol) were heated in DMAC (50 mL) at 140° C. for 20 hours. The cooled mixture was then acidified with 1N HCl and extracted with EtOAc (3×50 mL). Concentration of the extracts in vacuo left a residue which was chromatographed over silica gel (5% MeOH/CHCl3) to provide 2.30 g (39%) of pure product. MS (FD+) 238.9
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kühl, MM Leuthold, MAM Behnam… - Journal of Medicinal …, 2021 - ACS Publications
The viral serine protease NS2B-NS3 is one of the promising targets for drug discovery against dengue virus and other flaviviruses. The molecular recognition preferences of the …
Number of citations: 21 pubs.acs.org
JP Hagen, G Darner, S Anderson, K Higgins… - Bioorganic …, 2020 - Elsevier
Insect-borne parasite Trypanosoma brucei plagues humans and other animals, eliciting the disease Human African trypanosomiasis, also known as African sleeping sickness. This …
Number of citations: 1 www.sciencedirect.com

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